molecular formula C14H30O6 B155328 3,6,9,12,15-Pentaoxanonadecan-1-ol CAS No. 1786-94-3

3,6,9,12,15-Pentaoxanonadecan-1-ol

Cat. No.: B155328
CAS No.: 1786-94-3
M. Wt: 294.38 g/mol
InChI Key: AZYICGMHYYVGBY-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxanonadecan-1-ol: is an organic compound with the molecular formula C14H30O6 and a molecular weight of 294.3844 g/mol . It is also known by other names such as Pentaethylene glycol monobutyl ether . This compound is characterized by its multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3,6,9,12,15-Pentaoxanonadecan-1-ol involves the reaction of pentaethylene glycol with butyl bromide in the presence of a base such as sodium hydroxide . The reaction typically occurs in an organic solvent like toluene under reflux conditions .

Industrial Production Methods:

Industrial production of this compound often involves the alkoxylation of butanol with ethylene oxide. This process is carried out in the presence of a catalyst, usually a strong base like potassium hydroxide, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,6,9,12,15-Pentaoxanonadecan-1-ol primarily involves its ability to interact with hydrophobic and hydrophilic molecules due to its amphiphilic nature. This interaction facilitates the formation of micelles and emulsions , which are crucial in various applications such as drug delivery and cleaning agents .

Molecular Targets and Pathways:

The compound targets lipid bilayers in cell membranes, enhancing the permeability and solubility of various substances. It also interacts with proteins and enzymes , potentially altering their activity and stability .

Comparison with Similar Compounds

  • Pentaethylene glycol monomethyl ether
  • Pentaethylene glycol monoethyl ether
  • Pentaethylene glycol monobutyl ether

Comparison:

Compared to its analogs, 3,6,9,12,15-Pentaoxanonadecan-1-ol has a longer hydrophobic chain, which enhances its ability to solubilize hydrophobic substances. This makes it more effective in applications requiring strong solubilizing agents and emulsifiers .

Properties

IUPAC Name

2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O6/c1-2-3-5-16-7-9-18-11-13-20-14-12-19-10-8-17-6-4-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYICGMHYYVGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058627
Record name 3,6,9,12,15-Pentaoxanonadecan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3,6,9,12,15-Pentaoxanonadecan-1-ol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1786-94-3
Record name Pentaethylene glycol monobutyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1786-94-3
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Record name 3,6,9,12,15-Pentaoxanonadecan-1-ol
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Record name 3,6,9,12,15-Pentaoxanonadecan-1-ol
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Record name 3,6,9,12,15-Pentaoxanonadecan-1-ol
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Record name 3,6,9,12,15-pentaoxanonadecan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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